molecular formula C7H6ClN3 B592059 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-15-5

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No. B592059
CAS RN: 957760-15-5
M. Wt: 167.596
InChI Key: WMDXHWDXUZEKHR-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the CAS Number: 957760-15-5. It has a molecular weight of 167.6 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is represented by the linear formula C7H6ClN3 . Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives have been widely studied. The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 167.6 .

Scientific Research Applications

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, have been extensively studied for their biomedical applications . They present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . The interest in these compounds is due to their close similarity with the purine bases adenine and guanine .

Synthesis Methods

The synthesis methods used for these compounds often start from a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .

Substitution Patterns

The substitution patterns of 1H-pyrazolo[3,4-b]pyridines have been reviewed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 . Such analysis has established that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .

Molecular Docking Studies

Molecular docking studies have been used to evaluate the binding mode between similar compounds and their target proteins . This helps in understanding the interaction of these compounds at the molecular level and can guide the design of new drugs.

Inhibitory Activity

Some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are structurally similar to 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, have shown significant inhibitory activity . This suggests potential applications in the development of inhibitors for various biological targets.

Safety And Hazards

The safety information for 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name

7-chloro-1-methylpyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-6-5(4-10-11)2-3-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDXHWDXUZEKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

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